molecular formula C7H11NO6 B14409048 [(1-Carboxypropyl)amino]propanedioic acid CAS No. 81877-41-0

[(1-Carboxypropyl)amino]propanedioic acid

Cat. No.: B14409048
CAS No.: 81877-41-0
M. Wt: 205.17 g/mol
InChI Key: DLRGSVZOFAYSFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Carboxypropyl)amino]propanedioic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves the hydrolysis of dimethyl malonate or diethyl malonate . This process is favored due to its efficiency and cost-effectiveness. The hydrolysis reaction is carried out under acidic or basic conditions to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1-Carboxypropyl)amino]propanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated compounds and substituted derivatives.

Scientific Research Applications

[(1-Carboxypropyl)amino]propanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the biosynthesis of various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a drug precursor.

    Industry: It is used in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of [(1-Carboxypropyl)amino]propanedioic acid involves its interaction with specific molecular targets and pathways. It acts as a competitive inhibitor in enzymatic reactions, particularly those involving carboxylases and dehydrogenases . This inhibition affects metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid (Propanedioic acid): A dicarboxylic acid with the formula C3H4O4.

    Succinic acid: A dicarboxylic acid with the formula C4H6O4.

    Fumaric acid: A dicarboxylic acid with the formula C4H4O4.

Uniqueness

[(1-Carboxypropyl)amino]propanedioic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as a competitive inhibitor in enzymatic reactions sets it apart from other similar compounds .

Properties

CAS No.

81877-41-0

Molecular Formula

C7H11NO6

Molecular Weight

205.17 g/mol

IUPAC Name

2-(1-carboxypropylamino)propanedioic acid

InChI

InChI=1S/C7H11NO6/c1-2-3(5(9)10)8-4(6(11)12)7(13)14/h3-4,8H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)

InChI Key

DLRGSVZOFAYSFH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(C(=O)O)C(=O)O

Origin of Product

United States

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